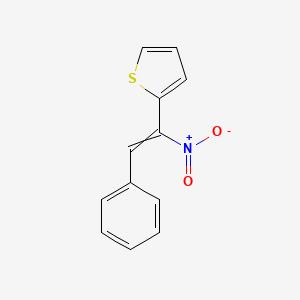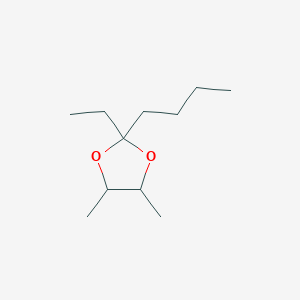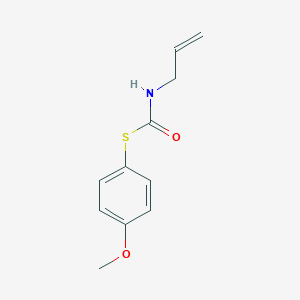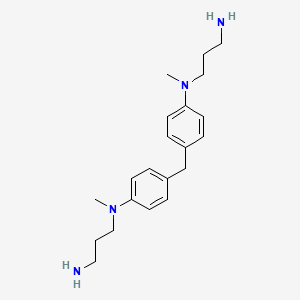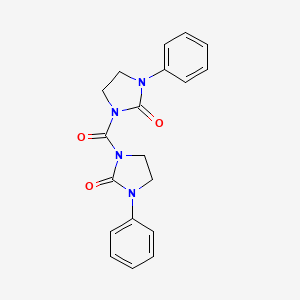
1,1'-Carbonylbis(3-phenylimidazolidin-2-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Carbonylbis(3-phenylimidazolidin-2-one) is a chemical compound known for its unique structure and properties. It is formed by the reaction of phosgene with N-methyl-N-phenylethane-1,2-diamine, N-phenylethane-1,2-diamine, or 1-phenylimidazolidin-2-one, followed by the reaction of the resulting acid chloride with ammonia
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-carbonylbis(3-phenylimidazolidin-2-one) involves the following steps:
Reaction with Phosgene: Phosgene reacts with N-methyl-N-phenylethane-1,2-diamine, N-phenylethane-1,2-diamine, or 1-phenylimidazolidin-2-one to form 2-oxo-3-phenylimidazolidine-1-carbonyl chloride.
Formation of the Final Compound: The resulting acid chloride then reacts with ammonia to produce 1,1’-carbonylbis(3-phenylimidazolidin-2-one).
Industrial Production Methods
While specific industrial production methods for 1,1’-carbonylbis(3-phenylimidazolidin-2-one) are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Carbonylbis(3-phenylimidazolidin-2-one) can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, and the reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted imidazolidin-2-one derivatives.
Aplicaciones Científicas De Investigación
1,1’-Carbonylbis(3-phenylimidazolidin-2-one) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1’-carbonylbis(3-phenylimidazolidin-2-one) involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact molecular targets and pathways are still under investigation, but it is believed to modulate biochemical processes through its reactive functional groups.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Carbonyldiimidazole: Another compound with a similar structure but different functional groups.
2-Phenylbenzimidazole: A related compound with potential anticancer properties.
Uniqueness
1,1’-Carbonylbis(3-phenylimidazolidin-2-one) is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ability to form stable derivatives makes it valuable in research and industrial applications.
Propiedades
Número CAS |
62898-93-5 |
|---|---|
Fórmula molecular |
C19H18N4O3 |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
1-(2-oxo-3-phenylimidazolidine-1-carbonyl)-3-phenylimidazolidin-2-one |
InChI |
InChI=1S/C19H18N4O3/c24-17-20(15-7-3-1-4-8-15)11-13-22(17)19(26)23-14-12-21(18(23)25)16-9-5-2-6-10-16/h1-10H,11-14H2 |
Clave InChI |
LZAFYEHEQQNWFT-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=O)N1C2=CC=CC=C2)C(=O)N3CCN(C3=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Bromo-5-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14504691.png)
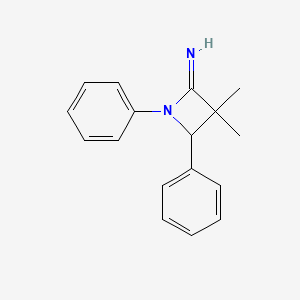
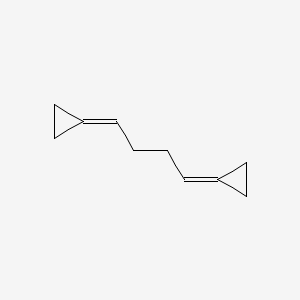
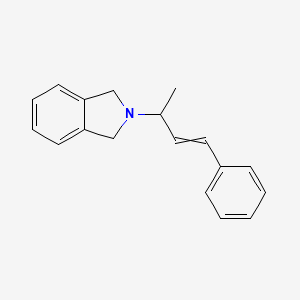
![4-[(2H-1,3-Benzodioxol-5-yl)(chloro)methylidene]oxolane-2,3,5-trione](/img/structure/B14504735.png)
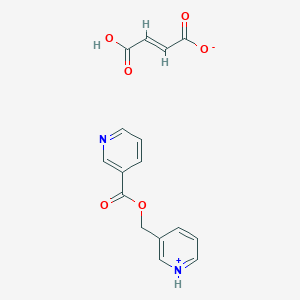
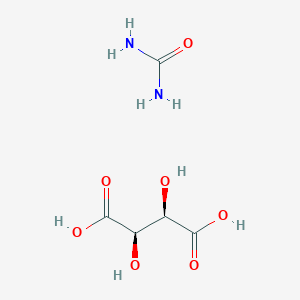
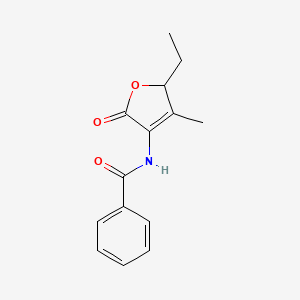
![Ethyl 2-[(butylsulfanyl)carbonyl]-3,3,3-trifluoropropanoate](/img/structure/B14504758.png)
![Propanamide, 3-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]-N-ethyl-](/img/structure/B14504762.png)
